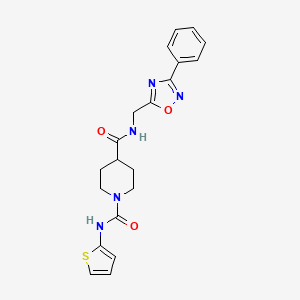
N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities and Applications
Antibacterial and Antimicrobial Properties : Compounds with 1,3,4-oxadiazole and piperidine substructures have been reported to exhibit significant antibacterial and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to excellent activity against various bacterial strains, highlighting their potential as antibacterial agents (Khalid et al., 2016; Başoğlu et al., 2013).
Anticancer Activity : Certain 1,3,4-oxadiazole derivatives, especially those linked with piperidine and phenyl groups, have been synthesized and evaluated for their anticancer efficacy. These compounds have shown moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential use in cancer therapy (Ravinaik et al., 2021).
Neurological Applications : Compounds featuring piperidine and oxadiazole structures have been explored for their potential in treating neurological disorders due to their ability to interact with various neurotransmitter systems. These compounds may offer new avenues for the development of treatments for conditions such as depression and anxiety (Bauer et al., 1976).
Enzyme Inhibition : Derivatives with 1,3,4-oxadiazole and piperidine motifs have been investigated for their ability to inhibit specific enzymes, which could be beneficial in the development of therapeutic agents for a variety of diseases. This includes potential applications in addressing diseases related to enzyme malfunction or overactivity (Khalid et al., 2016).
Drug Design and Pharmacokinetics : The study of compounds with complex structures like "N4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" contributes to the understanding of drug design and pharmacokinetics. Research in this area helps in identifying key structural features that influence drug behavior, including absorption, distribution, metabolism, and excretion, thereby guiding the development of more effective and safer drugs (Renzulli et al., 2011).
Propiedades
IUPAC Name |
4-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-19(21-13-16-22-18(24-28-16)14-5-2-1-3-6-14)15-8-10-25(11-9-15)20(27)23-17-7-4-12-29-17/h1-7,12,15H,8-11,13H2,(H,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPICAMBHFMYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

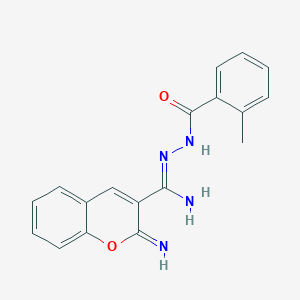
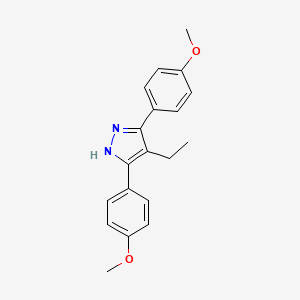
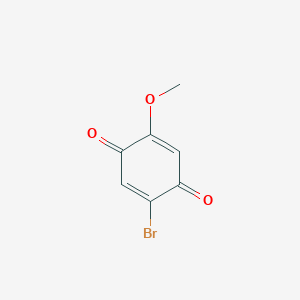
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)


![1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one](/img/structure/B2593925.png)
![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)
![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)
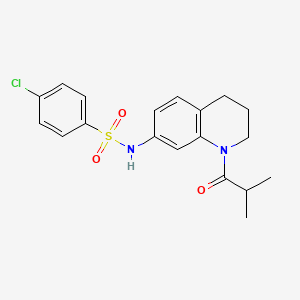
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2593932.png)
![N-(4-methoxyphenyl)-2-[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2593936.png)
![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)
![2-Benzyl-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B2593938.png)